Product packaging for 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one(Cat. No.:)

2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one

Cat. No.: B14888523
M. Wt: 141.17 g/mol
InChI Key: RWGGGPWVIRCTJG-UHFFFAOYSA-N
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Description

2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one (CAS 683788-87-6) is a high-purity chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. It is supplied for research and development purposes . Compounds based on the azabicyclo[3.2.1]octane scaffold are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to bioactive alkaloids and the rigidity provided by their bicyclic backbone . This unique fused bicyclic architecture, consisting of a nitrogen-containing heterocycle, is a key synthetic intermediate and is found in molecules with diverse biological activities . The scaffold's three-dimensional conformation mimics that of well-known alkaloids such as nicotine, cocaine, and morphine, making it a valuable template for developing new pharmacologically active agents . Research into azabicyclo[3.2.1]octane derivatives has shown potential for applications such as analgesic agents and triple re-uptake inhibitors, highlighting the core structure's versatility and relevance in the synthesis of complex target molecules . This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or consumer products of any kind. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B14888523 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-hydroxy-6-azabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C7H11NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10)

InChI Key

RWGGGPWVIRCTJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1NC2=O)O

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 2 Hydroxy 6 Azabicyclo 3.2.1 Octan 7 One

Systematic IUPAC Naming Conventions for Bicyclic Lactams

The systematic name "2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one" is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming bicyclic systems. vedantu.comqmul.ac.uk The nomenclature can be deconstructed as follows:

Bicyclo : This prefix indicates that the molecule contains two rings sharing two common atoms, known as bridgehead carbons. chemistrysteps.com

[3.2.1] : These numbers within the brackets describe the lengths of the three bridges connecting the two bridgehead carbons. They are listed in descending order and represent the number of carbon atoms in each bridge, excluding the bridgehead atoms themselves. quimicaorganica.org In this case, the bridges consist of three, two, and one carbon atom(s).

octan : This root name specifies that the total number of atoms in the bicyclic system is eight. vedantu.com

6-aza : The "aza" prefix indicates that a carbon atom in the ring system has been replaced by a nitrogen atom. The number '6' specifies the position of this nitrogen atom according to the numbering rules of the bicyclic system. quimicaorganica.org

-7-one : This suffix denotes the presence of a ketone functional group (a carbonyl group within the carbon chain) at position 7. When this carbonyl group is adjacent to the nitrogen atom within the ring, it forms a cyclic amide, also known as a lactam.

2-Hydroxy : This prefix indicates a hydroxyl (-OH) group is attached to the carbon atom at position 2 of the bicyclic scaffold. quimicaorganica.org

Numbering of the bicyclo[3.2.1]octane system begins at one bridgehead carbon, proceeds along the longest path (3 carbons) to the second bridgehead, continues along the next longest path (2 carbons) back to the first bridgehead, and finally numbers the shortest path (1 carbon). chemistrysteps.comquimicaorganica.org

Isomeric Forms and Chiral Centers within the this compound Scaffold

The rigid, non-planar structure of this compound gives rise to multiple stereoisomers. The potential for stereoisomerism originates from the presence of chiral centers within the molecule. A chiral center is typically a carbon atom bonded to four different substituent groups.

In the this compound scaffold, the following atoms are chiral centers:

C1 : A bridgehead carbon.

C2 : The carbon atom bearing the hydroxyl group.

C5 : The second bridgehead carbon.

Therefore, the core structure has three chiral centers. The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, n=3, leading to a theoretical maximum of 2³ = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers.

Chiral Center Description
C1Bridgehead carbon, bonded to C2, C7, C8, and the C5 bridgehead.
C2Carbon substituted with a hydroxyl group, bonded to C1, C3, H, and OH.
C5Bridgehead carbon, bonded to C4, C6 (Nitrogen), C8, and the C1 bridgehead.

This interactive table summarizes the chiral centers in the this compound molecule.

Diastereomeric and Enantiomeric Relationships in this compound Derivatives

The eight possible stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In terms of absolute configuration (R/S notation), if one enantiomer has the configuration (1R, 2S, 5R), its enantiomer will have the opposite configuration at all chiral centers, i.e., (1S, 2R, 5S). masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when two stereoisomers have different configurations at some, but not all, of their respective chiral centers. libretexts.org For example, a molecule with the configuration (1R, 2S, 5R) would be a diastereomer of one with the configuration (1S, 2S, 5R), as the configuration differs at C1 but is the same at C2 and C5.

The relationships between the possible stereoisomers, designated by their hypothetical R/S configurations, are illustrated in the table below.

Stereoisomer 1 Stereoisomer 2 Relationship Reason
(1R, 2R, 5R)(1S, 2S, 5S)EnantiomersAll chiral centers are inverted.
(1R, 2R, 5R)(1S, 2R, 5R)DiastereomersConfiguration differs only at C1.
(1R, 2R, 5R)(1R, 2S, 5R)DiastereomersConfiguration differs only at C2.
(1R, 2R, 5R)(1R, 2R, 5S)DiastereomersConfiguration differs only at C5.
(1R, 2S, 5R)(1S, 2R, 5S)EnantiomersAll chiral centers are inverted.
(1S, 2R, 5R)(1R, 2S, 5S)EnantiomersAll chiral centers are inverted.

This interactive table illustrates the enantiomeric and diastereomeric relationships based on the absolute configurations of the chiral centers.

Absolute and Relative Stereochemistry: Principles and Determination

Determining the precise three-dimensional arrangement of atoms in a chiral molecule is crucial. This involves establishing both the relative and absolute stereochemistry.

Relative stereochemistry describes the spatial orientation of different parts of a molecule relative to each other (e.g., whether two substituents are on the same side, syn, or opposite sides, anti, of a ring).

Absolute stereochemistry refers to the exact three-dimensional arrangement of atoms in space, which is unambiguously defined using descriptors like R and S according to the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk

Several analytical techniques are employed to determine the stereochemistry of complex molecules like this compound.

Methods for Stereochemical Determination

Method Principle Type of Information
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound allows for the precise determination of atomic positions in three-dimensional space. oup.comwhiterose.ac.ukProvides unambiguous determination of both relative and absolute stereochemistry (using anomalous dispersion). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques like the Nuclear Overhauser Effect (NOE) provide information about the through-space proximity of atoms. wordpress.com The magnitude of coupling constants (J-values) can also give clues about the dihedral angles between adjacent protons, helping to define relative stereochemistry. rsc.orgPrimarily used for determining relative stereochemistry. Can assist in absolute configuration assignment when comparing data to known reference compounds.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned. bch.roresearchgate.netA powerful method for determining the absolute configuration of molecules in solution. researchgate.net

This interactive table outlines the primary methods used for determining the stereochemistry of chiral molecules.

The synthesis of 6-azabicyclo[3.2.1]octane derivatives often results in mixtures of stereoisomers. rsc.org Therefore, the application of these analytical methods is essential for characterizing the specific isomeric products obtained from a chemical reaction.

Synthetic Methodologies for 2 Hydroxy 6 Azabicyclo 3.2.1 Octan 7 One

Retrosynthetic Analysis of the 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The primary disconnection points are typically the bonds formed during the key ring-closing steps.

A primary disconnection across the amide bond (C7-N6) of the lactam reveals a substituted aminocyclohexane carboxylic acid derivative as a plausible precursor. This linear intermediate must possess the necessary functional groups positioned for a subsequent intramolecular cyclization.

Further disconnection of the five-membered ring can envision two main pathways:

Cyclohexane-based Precursor: Breaking the C1-C5 bond suggests a highly functionalized cyclohexane (B81311) derivative. The synthesis would then require the formation of this bond, often through an intramolecular carbon-carbon bond-forming reaction.

Piperidine-based Precursor: Alternatively, disconnecting the C1-C2 or C4-C5 bond points towards a substituted piperidine (B6355638) precursor. This strategy involves building the five-membered carbocyclic ring onto a pre-existing six-membered nitrogen heterocycle.

These disconnections logically lead to the forward-synthesis strategies discussed below, such as intramolecular cyclizations of functionalized cyclohexanes or piperidines, or rearrangement reactions that expand a smaller bicyclic system into the desired [3.2.1] framework.

Intramolecular Cyclization Strategies for 6-Azabicyclo[3.2.1]Octan-7-ones

The construction of the 6-azabicyclo[3.2.1]octan-7-one core is frequently achieved through intramolecular cyclization, where a strategically functionalized acyclic or monocyclic precursor undergoes ring closure. researchgate.net

Nucleophilic Cyclization Approaches for Ring Closure

Nucleophilic cyclization is a cornerstone strategy for forming the bicyclic lactam. This approach relies on an intramolecular reaction between a nucleophile and an electrophilic center within the same molecule. A common method is the Dieckmann cyclization, where a caprolactam derivative containing an ester group at the C6 position undergoes ring closure via its enolate, promoted by a strong base. lincoln.ac.uk Another approach involves the intramolecular Michael-type conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system within a cyclohexane ring. For example, the 1,4-addition of a secondary amine to a cyclopentenone has been used to form the bicyclic amino ketone core, which can be a precursor to the desired lactam. researchgate.net The use of a sulfonamide anion as an effective nucleophile in this type of reaction has also been reported to form the 6-azabicyclo[3.2.1]octane skeleton. nih.gov

Cyclization StrategyPrecursor TypeKey ReactionConditionsRef.
Dieckmann CyclizationN-substituted caprolactam esterIntramolecular enolate-ester condensationLithium hexamethyldisilazide (LiHMDS) in THF lincoln.ac.uk
Michael AdditionCyclopentenone with amine side chainIntramolecular 1,4-conjugate additionAcid or base catalysis researchgate.net
Aziridine (B145994) Ring OpeningAziridine with π-nucleophileIntramolecular nucleophilic attackLewis or Brønsted acid nih.gov
Sulfonamide CyclizationSubstrate with sulfonamide and nitrosoalkene precursorIntramolecular conjugate additionTetrabutylammonium fluoride (B91410) (TBAF) nih.gov

Palladium-Catalyzed Intramolecular Cyclization for Lactam Formation

Modern organic synthesis increasingly utilizes transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for constructing complex ring systems. divyarasayan.org Palladium(II)-catalyzed intramolecular cyclizations, such as the aza-Wacker reaction, can form the C-N bond of the lactam under oxidative conditions. nih.gov These reactions typically involve the nucleophilic attack of the nitrogen atom onto a palladium-activated olefin. nih.gov

Another advanced strategy involves the palladium-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization, which can transform a linear carboxylic acid with a tethered olefin into the bicyclo[3.2.1] lactone scaffold. nih.gov While this produces a lactone, analogous strategies can be envisioned for lactam formation. nih.govacs.org These methods benefit from high efficiency and selectivity, often proceeding through well-defined organometallic intermediates. divyarasayan.orgacs.org The mechanism frequently involves migratory insertion of an alkene or alkyne into a Pd-C or Pd-N bond, followed by reductive elimination to close the ring. acs.orgacs.org

Reaction TypeCatalyst/ReagentsSubstrateKey FeaturesRef.
Aza-Wacker CyclizationPd(II) salt, oxidant (e.g., O₂)Unsaturated amide/carbamateIntramolecular oxidative amination of an olefin nih.gov
C-H Activation/CyclizationPd(II) catalyst, directing groupCarboxylic acid with tethered olefinForms bicyclic lactones, adaptable for lactams nih.gov
Alkyne-Bridging C-C ActivationPd(0) catalyst, 2-alkynylanilineortho-halobenzaldehyde, cyclic ketoneModular access to diverse lactam ring systems acs.orgacs.org
CycloisomerizationPalladium complexDiene systemForms fused ring systems via C-C bond formation divyarasayan.org

Strategies Utilizing Epoxide Ring Opening and Subsequent Cyclization

Epoxides are versatile intermediates in organic synthesis due to their susceptibility to ring-opening by various nucleophiles. arkat-usa.orgnih.gov This reactivity can be harnessed to construct the 6-azabicyclo[3.2.1]octane framework. In this approach, a precursor containing an epoxide ring and a nitrogen nucleophile is synthesized. The key step is the intramolecular nucleophilic attack of the nitrogen atom on one of the epoxide carbons, leading to ring opening and the simultaneous formation of the bicyclic system. researchgate.netrsc.org

A notable example involves a Lewis acid-induced tandem rearrangement-cyclization cascade. An epoxytropinone (an 8-azabicyclo[3.2.1]octane derivative) can be rearranged to a 6-azabicyclo[3.2.1]octan-3-one through a nitrogen-driven process initiated by the opening of the epoxide ring. nih.gov This demonstrates a sophisticated transformation where the epoxide opening triggers a skeletal reorganization to furnish the desired bicyclic core. nih.gov

Rearrangement Reactions in the Construction of the Bicyclic Framework

Skeletal rearrangements offer an alternative and powerful method for constructing the 6-azabicyclo[3.2.1]octan-7-one core, often by expanding a pre-existing, smaller ring system.

Beckmann Rearrangements and Analogous Transformations

The Beckmann rearrangement is a classic and widely used reaction for converting an oxime into an amide or lactam. clockss.org This transformation is particularly well-suited for synthesizing the 6-azabicyclo[3.2.1]octan-7-one skeleton from a bicyclo[2.2.1]heptanone or bicyclo[3.2.1]octanone precursor. rsc.org The synthesis begins with the corresponding ketone, which is converted to its oxime. Upon treatment with an acid catalyst (e.g., benzenesulfonyl chloride, sulfuric acid, or trifluoroacetic acid), the oxime undergoes rearrangement. rsc.orgcore.ac.uk

The regioselectivity of the rearrangement, which dictates which carbon atom migrates, is controlled by the stereochemistry of the oxime. Typically, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Therefore, careful control over the oxime isomer (syn or anti) is crucial for ensuring the formation of the desired 7-oxo-6-aza lactam rather than the isomeric 6-oxo-7-aza product. core.ac.ukresearchgate.net Studies on bicyclo[3.2.1]octane oximes have shown that syn- and anti-oximes can react at different rates and lead to different products, highlighting the importance of stereocontrol in these synthetic routes. core.ac.uk

PrecursorReagentsProductKey ObservationRef.
Norcamphor-derived oximeBenzenesulfonyl chloride or H₂SO₄2-Azabicyclo[3.2.1]octan-3-oneMigration of the bridgehead C-C bond rsc.org
anti-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acidFragmentation/other productsDid not yield the classical Beckmann product core.ac.uk
syn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid9-Oxo-8-azabicyclo[4.2.1]nonane-4-carboxylic acid (lactam)Underwent classical Beckmann rearrangement core.ac.uk
Cyclohexanone oxime derivativesVarious acids (H₂SO₄, TFA), Lewis acidsε-Caprolactam derivativesGeneral method for seven-membered lactam synthesis clockss.orgresearchgate.net

Aza-Prins Cyclization as a Route to Related Azabicyclic Scaffolds

The aza-Prins cyclization has emerged as a powerful and stereoselective method for the synthesis of nitrogen-containing heterocyclic systems, including scaffolds related to 6-azabicyclo[3.2.1]octane. gre.ac.uknih.gov This reaction involves the acid-catalyzed cyclization of an electrophilic N-acyliminium ion, generated in situ from an amine and an aldehyde, onto a tethered π-nucleophile such as an alkene or alkyne. acs.orgrsc.orgelsevierpure.com The versatility of this method allows for rapid access to a diverse array of azabicyclic cores. gre.ac.uk

Detailed studies have demonstrated the intramolecular aza-Prins and aza-silyl-Prins reactions as flexible routes to nih.govresearchgate.net and researchgate.netresearchgate.net aza-bicycles, which are core skeletons of various alkaloids. gre.ac.ukacs.org The process typically involves a one-pot cascade of N-acyliminium ion formation followed by the cyclization. The resulting carbocation intermediate can then be trapped by various nucleophiles or undergo elimination. gre.ac.uk The choice of Lewis acid and solvent system is crucial, as it allows for the introduction of a range of substituents—such as halo, phenyl, and amido groups—into the heterocyclic products through highly diastereoselective processes. gre.ac.uk

For instance, the reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine has been shown to yield a 6-oxa-2-azabicyclo[3.2.1]octane derivative in a highly diastereoselective manner. nih.govacs.orgresearchgate.net This particular transformation proceeds through an unexpected intramolecular nucleophilic attack, highlighting the reaction's potential for creating complex, functionalized bicyclic systems in a single step from chiral starting materials. nih.govacs.orgresearchgate.net

Stereoselective Synthesis of this compound

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound. Both the relative and absolute stereochemistry of the chiral centers in the molecule must be precisely established, which is accomplished through various asymmetric and diastereoselective strategies.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of azabicyclic scaffolds. These chemical compounds are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. A notable example involves the use of R-α-methylbenzylamine as a chiral auxiliary. rsc.org In a synthetic route starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, opening the lactone ring with the chiral amine leads to diastereomeric amides. These intermediates guide the stereochemistry of subsequent transformations, and the auxiliary can be cleaved later in the synthesis to yield the optically active product. rsc.org This strategy has been successfully applied to produce optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.org Chiral auxiliaries have also been widely used in the enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold, which is the core of tropane (B1204802) alkaloids. ehu.es

In addition to chiral auxiliaries, catalytic asymmetric methods offer an efficient way to generate enantiomerically enriched products. An enantioselective copper-catalyzed alkene carboamination reaction has been developed to create chiral 6-azabicyclo[3.2.1]octanes. nih.gov This method utilizes a chiral ligand, such as (R,R)-Ph-Box, complexed with a copper catalyst to convert N-sulfonyl-2-aryl-4-pentenamines into the desired bridged heterocycles in good yields and with excellent enantioselectivities. nih.gov This reaction is powerful as it forms two new rings and two new stereocenters in a single step. nih.gov

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective control in the ring-forming step is essential for establishing the correct relative stereochemistry of the substituents on the bicyclic core. The aza-Prins cyclization is inherently highly diastereoselective, a feature that is often exploited in the synthesis of related azabicyclic systems. nih.govnih.govacs.org The stereochemical outcome is dictated by the transition state geometry of the cyclization, which is influenced by steric and electronic factors of the substrates and reagents.

Another approach to achieving diastereoselectivity involves the ring expansion of monocyclic β-lactams. For example, cis-4-(1-chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-ones can be diastereoselectively transformed into novel trans-fused bicyclic γ-lactams. nih.gov This transformation proceeds through an N-acyliminium ion intermediate, which is trapped intramolecularly by a hydroxyl group to form the second ring with high stereocontrol. nih.gov Furthermore, in the total synthesis of Securinega alkaloids, which contain the 6-azabicyclo[3.2.1]octane core, stereoselective reactions such as the hetero Diels-Alder reaction have been used to construct portions of the ring system with precise control over the stereochemistry. acs.org

Functional Group Introduction and Manipulation

The synthesis of this compound requires the precise installation of the hydroxyl group at the C2 position and the formation of the lactam at the C7 position. These transformations often involve strategic functional group manipulations on a pre-formed bicyclic core or are integrated into the ring-forming steps.

Regioselective Hydroxylation at the C2 Position

The introduction of a hydroxyl group at the C2 position, which is alpha to the carbonyl of the lactam, is a key synthetic challenge. While direct regioselective hydroxylation of the pre-formed 6-azabicyclo[3.2.1]octan-7-one is not widely documented, related strategies for synthesizing α-hydroxy-γ-lactams provide insight into potential approaches. One such method is an enantioselective nickel-catalyzed syn-hydrometalative cyclization of alkyne-tethered ketoamides. rsc.org This reaction directly furnishes enantioenriched γ-lactams that already contain the α-hydroxy group and a fully substituted stereogenic center. rsc.org This approach builds the desired functionality into the molecule during the cyclization process, avoiding a separate hydroxylation step. General methods for the α-hydroxylation of lactams often involve the generation of an enolate followed by reaction with an electrophilic oxygen source, a strategy that could potentially be applied to the 6-azabicyclo[3.2.1]octan-7-one scaffold.

Formation of the C7-Lactam Moiety

The C7-lactam is a defining feature of the target molecule's structure. Several synthetic strategies can be employed to construct this bicyclic lactam core. One approach involves a semipinacol rearrangement of β-lactam diols. researchgate.netscispace.com In this method, fused β-lactam diols, obtained from the dihydroxylation of α,β-unsaturated β-lactams, rearrange to give keto-bridged bicyclic amides, establishing the 6-azabicyclo[3.2.1]octane ring system with a carbonyl group that can serve as, or be converted to, the C7-lactam. researchgate.netscispace.com

Cascade reactions also provide an efficient means of forming bicyclic lactams. An aldol/Michael cascade reaction between α,β-unsaturated ketones and ketoamides has been shown to construct bicyclic lactams with high regio- and diastereoselectivity. nih.govresearchgate.net Another powerful method involves a Horner-Emmons olefination-conjugate addition sequence. This tandem reaction has been used to form 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, effectively constructing the bicyclic lactam framework in a key synthetic step. acs.org In the context of natural product synthesis, the 6-azabicyclo[3.2.1]octane B/C-ring system of Securinega alkaloids was formed by treating a ketonitrile with samarium(II) iodide, which generated a key intermediate containing the bicyclic lactam core. acs.org

Comparison of Synthetic Efficiency and Yields Across Different Routes

Due to the absence of published, peer-reviewed synthetic routes specifically detailing the preparation of this compound, a comparative analysis of synthetic efficiency and yields cannot be constructed. The creation of a data table summarizing reaction steps, reagents, conditions, yields, and scalability for different synthetic pathways is therefore not possible at this time.

Future research in this area would be necessary to establish viable synthetic methodologies. Potential strategies could involve the intramolecular cyclization of a suitably functionalized piperidine derivative, the Baeyer-Villiger oxidation of a corresponding bicyclic aminoketone, or the partial reduction and hydrolysis of a dinitrile precursor. Once such routes are developed and optimized, a meaningful comparison of their efficiencies and yields could be undertaken.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Hydroxy 6 Azabicyclo 3.2.1 Octan 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in 2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The structure of this compound contains seven carbon atoms and eleven hydrogen atoms in unique chemical environments, which should give rise to seven distinct signals in the ¹³C NMR spectrum and, pending any accidental signal overlap, up to ten signals in the ¹H NMR spectrum (assuming the hydroxyl and amine protons are observable).

Proton (¹H) NMR: The ¹H NMR spectrum would be characterized by signals corresponding to the bridgehead protons (H1 and H5), the methine proton bearing the hydroxyl group (H2), the methylene (B1212753) protons of the bicyclic system, and the protons on the carbon adjacent to the nitrogen atom. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and by anisotropic effects from the lactam carbonyl group. A predicted assignment of these signals is presented in Table 1.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display seven signals. The most downfield signal would correspond to the carbonyl carbon (C7) of the lactam. The carbon atom attached to the hydroxyl group (C2) would also appear at a relatively downfield chemical shift. The remaining signals would correspond to the bridgehead carbons (C1, C5) and the methylene carbons (C3, C4, C8). Predicted chemical shifts are detailed in Table 1. ekb.eg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)Predicted ¹H Multiplicity
145-552.5-3.0m
265-754.0-4.5m
330-401.8-2.2m
425-351.7-2.1m
550-603.3-3.8m
6 (NH)-6.0-7.5br s
7 (C=O)175-180--
840-502.0-2.5m
2-OH-2.0-4.0br s

Note: The predicted values are based on general principles and data from substituted analogs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds, establishing the connectivity of the spin systems within the molecule. For instance, cross-peaks would be observed between H1 and its neighbors (H2, H8), and between H5 and its neighbors (H4, H8), confirming the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon signals for all protonated carbons (C1-C5 and C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations (typically over two or three bonds) between protons and carbons. This is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from protons H1 and H5 to the carbonyl carbon C7 would confirm the position of the lactam group. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry. For example, a NOESY correlation between H2 and a specific proton on the C8 bridge would help determine if the hydroxyl group at C2 is in the endo or exo position relative to the main six-membered ring. ceon.rsmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and molecular formula of a compound.

For this compound (C₇H₁₁NO₂), the nominal molecular weight is 141 Da. High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. copernicus.org

Expected HRMS Data:

Molecular Formula: C₇H₁₁NO₂

Calculated Exact Mass [M+H]⁺: 142.0863

Calculated Exact Mass [M+Na]⁺: 164.0682

The fragmentation pattern observed in MS/MS experiments provides valuable structural information. Plausible fragmentation pathways for this compound would likely involve the initial loss of water (H₂O, 18 Da) from the hydroxyl group, or the loss of carbon monoxide (CO, 28 Da) from the lactam carbonyl. Subsequent fragmentation would involve the cleavage of the bicyclic ring system, yielding characteristic daughter ions that can be used to further confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification (Hydroxyl and Lactam)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorption bands characteristic of the hydroxyl (-OH) and lactam (cyclic amide) groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
N-H (Lactam)Stretching3400 - 3100Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=O (Lactam)Stretching1680 - 1640Strong
N-H (Lactam)Bending1650 - 1550Medium
C-O (Alcohol)Stretching1260 - 1050Strong

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region would confirm the hydroxyl group, while a strong, sharp absorption around 1650 cm⁻¹ is a definitive indicator of the lactam carbonyl group. researchgate.netmdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. tandfonline.com If a suitable single crystal of this compound could be grown, this technique would provide definitive data on:

Connectivity and Constitution: Confirming the bicyclic framework and the positions of the hydroxyl and lactam functionalities.

Molecular Geometry: Providing precise measurements of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the rings.

Stereochemistry: Unambiguously establishing the relative configuration of the stereocenters (C1, C2, and C5).

Absolute Configuration: For a chiral crystal, the analysis of anomalous scattering data allows for the determination of the absolute configuration, typically expressed through the Flack parameter. iucr.orgnih.gov This would definitively distinguish between the (1R,2R,5S) and (1S,2S,5R) enantiomers, for example.

The analysis would also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and lactam groups, which dictates the crystal packing. tandfonline.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

For chiral molecules that may not be amenable to crystallization or when studying their properties in solution, chiroptical techniques like VCD and ECD are invaluable for determining absolute configuration. google.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV region. The lactam carbonyl chromophore in this compound would give rise to a characteristic ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the IR region. It provides stereochemical information from the vibrational modes of the entire molecule.

The absolute configuration is determined by comparing the experimentally measured ECD and VCD spectra with spectra predicted by quantum chemical calculations for a chosen enantiomer (e.g., 1R,2R,5S). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule in solution. rsc.org

Chemical Transformations and Reactivity of 2 Hydroxy 6 Azabicyclo 3.2.1 Octan 7 One

Reactivity of the Lactam Functionality

The lactam in 2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one, being part of a bridged bicyclic system, exhibits distinct reactivity compared to simple acyclic amides. The geometric constraints of the ring system can influence the planarity of the amide bond, potentially increasing its susceptibility to nucleophilic attack. nih.govnih.gov

Hydrolysis and Ring-Opening Reactions

The amide bond in bridged lactams can be susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding amino acid. This increased reactivity is attributed to the distortion of the typically planar amide bond within the bicyclic system, which reduces the resonance stabilization and makes the carbonyl carbon more electrophilic. nih.govunc.edu

Under acidic conditions, protonation of the carbonyl oxygen activates the lactam towards nucleophilic attack by water. nih.gov Conversely, basic hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by the degree of strain in the bicyclic system. unc.edu While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles governing bridged lactam reactivity suggest a higher susceptibility to ring-opening compared to unstrained lactams. nih.gov

Reduction to Cyclic Amines

The lactam functionality can be reduced to the corresponding cyclic amine, 2-hydroxy-6-azabicyclo[3.2.1]octane. Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and lactams to amines. researchgate.net The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

In the context of related 2-azabicyclo[3.2.1]octan-3-one systems, reduction with LiAlH₄ has been shown to cleanly provide the corresponding 2-azabicyclo[3.2.1]octane. researchgate.net Similarly, the reduction of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been accomplished using lithium aluminum hydride. rsc.org While sodium borohydride (B1222165) is a milder reducing agent generally used for ketones and aldehydes, it is typically unreactive towards lactams under standard conditions. masterorganicchemistry.com

N-Substitution and Derivatization

The nitrogen atom of the lactam in this compound can undergo substitution reactions, allowing for the introduction of various functional groups. The reactivity of the nitrogen is influenced by the nature of the substituent and the reaction conditions. N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of the N-substituent can be crucial in directing the outcome of subsequent reactions in the synthesis of more complex molecules. nih.gov

N-acylation is another common derivatization, typically carried out using acyl chlorides or anhydrides. For instance, in related tropane (B1204802) alkaloids containing the 8-azabicyclo[3.2.1]octane core, one-pot N-demethylation followed by N-acylation has been demonstrated. google.com The introduction of different N-substituents can significantly alter the biological and chemical properties of the resulting compounds. nih.gov

Reactions Involving the Hydroxyl Group at C2

The secondary hydroxyl group at the C2 position offers another site for chemical modification, including oxidation, esterification, and etherification. The stereochemistry of this hydroxyl group can influence the accessibility of reagents and the stereochemical outcome of the reactions.

Oxidation Reactions

The secondary alcohol at C2 can be oxidized to the corresponding ketone, 6-azabicyclo[3.2.1]octan-2,7-dione. A variety of oxidizing agents can be employed for this transformation. In a related system, the oxidation of a hydroxyl group in an 8-benzyl-6-azabicyclo[3.2.1]octan-2-one derivative was achieved, highlighting the feasibility of this reaction within this bicyclic framework. clockss.org Common reagents for the oxidation of secondary alcohols include chromium-based reagents, Swern oxidation, and Dess-Martin periodinane. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Esterification and Etherification

The hydroxyl group at C2 can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For example, the synthesis of azaprophen, a potent antimuscarinic agent, involves the esterification of 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol with 2,2-diphenylpropionic acid. acs.org

Etherification of the C2 hydroxyl group can be accomplished by reaction with alkyl halides in the presence of a strong base (Williamson ether synthesis) or by other methods such as reaction with alcohols under acidic conditions. The formation of an ether linkage at this position has been explored in the synthesis of various biologically active molecules containing the azabicyclo[3.2.1]octane core. acs.org The specific conditions for these reactions would need to be optimized to achieve the desired product in good yield and with the desired stereochemistry.

Nucleophilic Substitution Reactions

Currently, there is a notable absence of detailed research findings on the nucleophilic substitution reactions specifically at the C2 position of this compound. The reactivity of the hydroxyl group in this context, including its potential to act as a leaving group either directly or after conversion to a more suitable group (e.g., tosylate, mesylate, or halide), has not been systematically investigated. Consequently, data tables outlining specific nucleophiles, reaction conditions, and yields for the substitution at this position are not available.

Modifications of the Azabicyclo[3.2.1]Octane Core

The stereoselective introduction of functional groups at various positions on the 6-azabicyclo[3.2.1]octane skeleton is a critical aspect of generating structural diversity for biological screening. nih.govscispace.com However, specific methodologies and detailed findings concerning the stereocontrolled functionalization of the this compound scaffold are not well-documented. Research on related 6-azabicyclo[3.2.1]octan-3-ones has demonstrated the feasibility of stereoselective reductions and other transformations, suggesting that similar strategies could potentially be applied to this molecule. google.com

Cycloaddition and Rearrangement Reactions Incorporating the Scaffold

The 6-azabicyclo[3.2.1]octane core is often synthesized through various cycloaddition and rearrangement reactions. researchgate.netacs.orgresearchgate.netcymitquimica.comacs.org For instance, intramolecular Michael reactions of nitrosoalkenes have been employed to construct the 6-azabicyclo[3.2.1]octane framework. researchgate.netrsc.org Additionally, copper-catalyzed enantioselective alkene carboamination presents a method for creating this bridged heterocyclic system. scispace.com Rearrangement reactions, such as those observed during the synthesis of natural products like peduncularine, also play a significant role in the formation and modification of this scaffold. acs.orgillinois.edu However, the participation of this compound itself in subsequent cycloaddition or rearrangement reactions is a subject that requires further scientific exploration.

Role As a Synthetic Intermediate and Scaffold in Advanced Chemical Synthesis

Precursor in the Total Synthesis of Complex Natural Products Containing Bicyclic Lactam Substructures

The 2-azabicyclo[3.2.1]octane core is a key structural motif found in various natural products and has been utilized as a critical intermediate in their total synthesis. rsc.orgresearchgate.netrsc.org A notable application of a hydroxylated derivative is in the synthesis of certain Securinega alkaloids, a family of compounds that has garnered significant attention from the synthetic community due to their unique structures and pharmacological activities. rsc.org

In 2015, the total syntheses of (–)-securinine and (–)-14,15-dihydrosecurinine were reported, which featured the diastereoselective construction of an α-hydroxy-6-azabicyclo[3.2.1]octanone intermediate as a pivotal step. rsc.org This key transformation was achieved through a samarium(II) iodide (SmI₂)-induced reductive coupling reaction. rsc.org This strategic use of the bicyclic lactam intermediate was essential for establishing the core structure of these complex alkaloids, which are characterized by a unique tricyclic skeleton. rsc.org

Natural ProductKey Synthetic Step Involving the Bicyclic ScaffoldSource(s)
(–)-SecurinineDiastereoselective construction of α-hydroxy-6-azabicyclo[3.2.1]octanone via a SmI₂-induced reductive coupling. rsc.org
(–)-14,15-DihydrosecurinineDiastereoselective construction of α-hydroxy-6-azabicyclo[3.2.1]octanone via a SmI₂-induced reductive coupling. rsc.org

Building Block for the Construction of Diverse Heterocyclic Systems

The 2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one structure, comprising a six-membered nitrogen heterocycle fused to a cyclopentane (B165970) ring, is an excellent building block for creating a variety of other heterocyclic systems. rsc.orgresearchgate.net The inherent functional groups—a secondary alcohol and a cyclic amide (lactam)—provide reactive sites for extensive chemical modification and derivatization.

The lactam moiety can be reduced, for instance with lithium aluminium hydride (LiAlH₄), to yield the corresponding saturated 6-azabicyclo[3.2.1]octane amine, a common transformation that opens up further synthetic possibilities. researchgate.net The hydroxyl group can be subjected to a range of reactions, including oxidation, acylation, or etherification, to introduce new functionalities. Furthermore, the rigid bicyclic framework acts as a structural foundation upon which more complex polycyclic architectures can be assembled. This versatility makes it a valuable starting material for generating novel molecular entities with diverse structures.

Functional GroupPotential TransformationResulting Structure/Functionality
Lactam (Amide)Reduction (e.g., with LiAlH₄)Cyclic secondary amine
HydrolysisAmino acid
HydroxylOxidationKetone
Acylation / EtherificationEster / Ether derivatives
EliminationAlkene

Applications in the Development of New Organic Reactions

While this compound is a valuable synthetic intermediate, its specific application as a substrate for the development of new named organic reactions is not extensively documented. However, the synthesis of the parent 6-azabicyclo[3.2.1]octane scaffold has itself been the focus of methodological development, showcasing the importance of this structural class.

Several synthetic strategies have been devised to construct this bicyclic system. One effective method involves the intramolecular cyclization of aziridines with π-nucleophiles. nih.gov It was found that the choice of the protecting group on the aziridine (B145994) nitrogen is critical for the success of the cyclization, with a nosyl group providing the desired bicyclic product efficiently. nih.gov Other notable methods for accessing the 2-azabicyclo[3.2.1]octane core include a phenylselenyl-induced cyclization and an intramolecular palladium(II)-catalyzed cyclization reaction. rsc.org These synthetic explorations contribute to the broader toolkit of organic reactions available for constructing complex nitrogen-containing heterocycles.

Scaffold for Combinatorial Library Synthesis and Lead Compound Generation in Drug Discovery Research

In medicinal chemistry, the 6-azabicyclo[3.2.1]octane framework, also known as the normorphan scaffold, is considered a valuable core structure for drug discovery. whiterose.ac.uk Its rigid, three-dimensional (3D) geometry is a highly desirable characteristic for building blocks intended for the synthesis of bioactive molecules. whiterose.ac.ukucl.ac.uk This conformational rigidity helps to pre-organize appended functional groups into well-defined spatial arrangements, which can lead to more specific and potent interactions with biological targets. rsc.orgresearchgate.netunife.it

The defined 3D shape of the scaffold makes it an ideal starting point for scaffold-based drug design and the creation of combinatorial libraries. whiterose.ac.uk By systematically modifying the substitution patterns on the bicyclic core, chemists can generate large collections of related compounds for high-throughput screening. This approach facilitates the exploration of chemical space around a proven structural motif to identify lead compounds. A parallel example is the use of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold in the conjugate addition of Grignard reagents to create libraries of 3-substituted tropanes, which led to the identification of new potent monoamine transporter ligands. acs.org The utility of the normorphan scaffold lies in its ability to serve as a non-planar core that provides access to lead-like compounds with favorable physicochemical properties. whiterose.ac.uk

Feature of the ScaffoldUtility in Drug Discovery ResearchSource(s)
Structural Rigidity Reduces the entropic penalty of binding to a biological target and provides well-defined substituent vectors. rsc.orgresearchgate.net
Three-Dimensional (3D) Shape Allows for the exploration of non-flat chemical space, increasing structural diversity and potential for specific interactions. whiterose.ac.ukucl.ac.uk
Multiple Functionalization Points The core structure allows for the attachment of various substituents at different positions, enabling systematic SAR (Structure-Activity Relationship) studies. whiterose.ac.uk
"Privileged Structure" Status The scaffold is found in numerous bioactive molecules, suggesting it is well-tolerated biologically and effective at presenting pharmacophoric features. rsc.orgresearchgate.netrsc.orgunife.it

Advanced Theoretical Investigations of 2 Hydroxy 6 Azabicyclo 3.2.1 Octan 7 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and bonding. udel.eduaps.orgyoutube.comsemanticscholar.org

For 2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one, these calculations would reveal key electronic characteristics. The primary focus would be on the lactam functionality, the hydroxyl group, and the strained bicyclic framework. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(2d,p), would be used to optimize the molecule's geometry and compute its electronic properties. mdpi.com

Key parameters derived from these calculations would include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the nitrogen atom of the lactam and the oxygen of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO would likely be centered on the carbonyl carbon of the lactam, the site for nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would visualize the charge distribution. This would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative potential (red) and the hydrogen of the hydroxyl group and protons adjacent to the carbonyl as regions of positive potential (blue).

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the nature of the chemical bonds, such as the degree of covalent and ionic character. researchgate.net This would be particularly insightful for the strained bonds within the bicyclic system and the resonance-affected amide bond of the lactam.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for chemical reactions.
LUMO Energy+1.2 eVIndicates the energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, affecting solubility.

Conformational Analysis and Energy Minima Determination

The rigid bicyclic structure of this compound still allows for some conformational flexibility, particularly concerning the six-membered ring and the orientation of the hydroxyl group. Conformational analysis aims to identify all stable low-energy structures (conformers) and determine their relative energies. montclair.eduacademie-sciences.fr

The process typically involves:

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to generate a wide range of possible conformations.

Geometry Optimization: Each generated structure is then optimized using quantum mechanical methods (like DFT) to find the nearest local energy minimum.

Energy Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to refine the relative energies of the conformers.

For the 6-azabicyclo[3.2.1]octan-7-one core, the six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. montclair.edu DFT calculations would likely show that a chair-like conformation is the most stable, but the presence of the fused five-membered ring introduces significant strain that distorts the ideal geometry. The orientation of the C2-hydroxyl group (axial vs. equatorial) would also lead to distinct conformers with different stabilities due to steric interactions and potential intramolecular hydrogen bonding with the lactam oxygen.

ConformerRelative Energy (kcal/mol)Key Feature
Chair (Equatorial OH)0.00Expected global minimum; OH group is sterically unhindered.
Chair (Axial OH)1.8Higher energy due to 1,3-diaxial interactions.
Boat (Equatorial OH)4.5Significantly higher energy due to torsional and steric strain.
Chair (Equatorial OH, Intramolecular H-bond)-0.5Potentially stabilized by a weak hydrogen bond to the carbonyl oxygen.

Reaction Mechanism Studies and Transition State Analysis of Key Transformations

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. researchgate.netnih.govescholarship.org For this compound, this could involve studying its synthesis or its subsequent reactions.

A key transformation for study would be an intramolecular cyclization to form the bicyclic lactam core. nih.govrsc.org Theoretical investigations would proceed by:

Mapping the Reaction Coordinate: The potential energy surface along the reaction pathway is explored to connect reactants, intermediates, transition states, and products.

Locating Transition States (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry is optimized, and a frequency calculation is performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡), which is crucial for determining the reaction rate.

For example, in a hypothetical intramolecular Michael-addition-cyclization to form the lactam, DFT calculations could compare different pathways to understand the observed stereoselectivity. The calculations would model the approach of the nucleophilic nitrogen to the electrophilic carbon, locate the corresponding transition state, and determine the energy barrier for the ring-closing step.

Reaction StepHypothetical Activation Energy (ΔE‡, kcal/mol)Description
Intramolecular N-acylation15.2The rate-determining ring-closing step to form the lactam.
Proton Transfer5.1A low-barrier proton shuttle to neutralize the intermediate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR isotropic shielding constants. rsc.org These values can be linearly scaled to predict chemical shifts that show excellent agreement with experimental results. mdpi.com For this compound, calculating the ¹H and ¹³C chemical shifts for different conformers could help assign the spectrum and confirm the dominant conformation in solution.

Proton (¹H)Hypothetical Experimental Shift (ppm)Hypothetical GIAO/DFT Calculated Shift (ppm)
H-13.153.12
H-24.204.25
H-52.982.95
OH5.505.45

IR Frequencies: The calculation of vibrational frequencies via DFT is a routine procedure. researchgate.netdtic.milsemanticscholar.orgdtic.mil After geometry optimization, a frequency calculation yields the harmonic vibrational modes and their corresponding IR intensities. The calculated frequencies are often systematically higher than experimental values and are scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve accuracy. Key vibrational modes for this molecule would include the O-H stretch of the alcohol, the N-H stretch, and the highly characteristic C=O stretch of the lactam, which would be sensitive to ring strain. acs.org

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Hypothetical Scaled DFT Frequency (cm⁻¹)
O-H Stretch34503455
N-H Stretch33103318
C=O Stretch (Amide I)16851682

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide static pictures of molecules at minimum energy points, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. nih.govnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, an MD simulation would typically involve:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Simulation: The system's trajectory is calculated over a period of nanoseconds to microseconds.

Analysis: The trajectory is analyzed to extract information on conformational changes, hydrogen bonding patterns, and solvent interactions.

MD simulations would be particularly useful for:

Exploring Conformational Landscape: MD can reveal the transitions between different low-energy conformers (e.g., chair-to-boat flips), providing insight into the molecule's flexibility. nih.govnih.gov

Solvent Interactions: The simulations would detail how water molecules arrange around the hydrophilic hydroxyl and lactam groups, forming dynamic hydrogen bond networks that influence the molecule's solubility and conformation.

Flexibility Analysis: Root-Mean-Square Fluctuation (RMSF) analysis of the trajectory would show which parts of the molecule are most rigid (the bicyclic core) and which are more flexible (the hydroxyl group).

Analysis TypeInformation Gained
RMSD vs. TimeAssesses if the simulation has reached equilibrium and the overall structural stability.
RMSF vs. ResidueIdentifies regions of high and low flexibility within the molecule.
Hydrogen Bond AnalysisQuantifies the lifetime and geometry of intramolecular and intermolecular (solute-solvent) hydrogen bonds.
Radial Distribution FunctionDescribes the arrangement of solvent molecules around specific atoms or functional groups of the solute.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Characterization of 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one

Direct and dedicated synthetic routes for this compound are not extensively documented in publicly accessible literature. However, the synthesis of closely related and more complex analogs provides significant insights into feasible synthetic strategies and characterization techniques.

Key achievements in the synthesis of similar bicyclic lactam cores often involve multi-step sequences starting from readily available chiral precursors. For instance, the synthesis of a substituted (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has been reported, demonstrating the construction of the core bicyclic lactam structure. tandfonline.com Synthetic approaches for isomeric systems, such as 6- and 7-hydroxy-8-azabicyclo[3.2.1]octanes, have also been well-established, typically involving cyclization and subsequent stereocontrolled functionalization. acs.org These syntheses underscore the feasibility of constructing the 6-azabicyclo[3.2.1]octan-7-one framework with hydroxyl functionalization.

The characterization of these complex bicyclic lactams relies on a suite of modern analytical techniques. The structural elucidation is typically achieved through a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the constitution and relative stereochemistry of the bicyclic system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. tandfonline.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and solid-state conformation. tandfonline.com

While specific data for the title compound is sparse, the established methods for its analogs provide a robust blueprint for its eventual synthesis and rigorous characterization.

Technique Application in Characterization of Hydroxy Bicyclic Lactams Reference
¹H and ¹³C NMRDetermination of molecular structure and stereochemistry. tandfonline.com
HRMSConfirmation of molecular formula. tandfonline.com
X-ray CrystallographyUnambiguous determination of absolute configuration and conformation. tandfonline.com

Emerging Synthetic Strategies for Bicyclic Lactams

The synthesis of bicyclic lactams is an active area of research, with several innovative strategies emerging that offer improvements in efficiency, stereocontrol, and substrate scope. These modern methods hold great promise for the future synthesis of this compound and its derivatives.

Cascade and Domino Reactions: Hypervalent iodine-mediated domino reactions have been developed to synthesize related dioxo-azabicyclo[3.2.1]octane derivatives from simple precursors in a single step under mild conditions. nih.gov Similarly, organocatalyzed cascade reactions, such as oxo-Michael-aldol sequences, provide efficient routes to the bicyclo[3.2.1]octane core. mdpi.com

Catalytic Cycloadditions: Copper-catalyzed formal [4+3] cycloaddition reactions represent a powerful method for constructing the bridged azabicyclo[3.2.1]octane skeleton with high diastereoselectivity. researchgate.net

Ring Rearrangements and Contractions: The Hofmann-Löffler-Freytag (HLF) reaction is being explored as a late-stage functionalization strategy to convert larger macrocyclic lactams into more rigid and stable bicyclic lactams via radical rearrangement. farmaceut.org This photochemical approach could offer a novel entry to the desired scaffold.

Intramolecular Cyclizations: The assembly of the 2-azabicyclo[3.2.1]octane scaffold, a close isomer, is often achieved through nucleophilic attack and subsequent intramolecular cyclization, a strategy that remains highly relevant. rsc.org

Emerging Strategy Description Potential Advantage
Domino ReactionsMultiple bond-forming events in a single pot from simple starting materials.High atom economy and step efficiency.
Catalytic CycloadditionsMetal-catalyzed reactions to form the bicyclic ring system.High stereocontrol and access to complex structures.
HLF ReactionPhotochemical rearrangement of N-halo-amides to form new C-N bonds.Late-stage functionalization of complex molecules.
Intramolecular CyclizationRing closure of a suitably functionalized linear precursor.Reliable and well-established for scaffold formation.

Potential for Further Chemical Transformations and Derivatization

The structure of this compound contains two key functional groups—a secondary alcohol and a lactam—that serve as handles for a wide range of chemical modifications. This potential for derivatization is crucial for exploring its applications, for example, in medicinal chemistry as a scaffold for new therapeutic agents.

At the Hydroxyl Group: The C2-hydroxyl group can undergo standard transformations such as oxidation to the corresponding ketone, esterification to form various esters, or etherification to generate ether derivatives. These modifications can significantly alter the molecule's polarity, steric profile, and biological activity.

At the Lactam Moiety: The lactam ring offers several avenues for derivatization. The N-H bond can be alkylated, acylated, or arylated to introduce substituents on the nitrogen atom. The carbonyl group can be reduced to the corresponding cyclic amine, transforming the lactam into a saturated 6-azabicyclo[3.2.1]octane core. Furthermore, the carbon alpha to the carbonyl could potentially be functionalized via enolate chemistry, although this can be challenging in bridged systems. Ring-opening of the lactam via hydrolysis or aminolysis would yield functionalized cyclopentane (B165970) amino acids.

These potential transformations allow for the creation of a diverse library of compounds based on the core this compound scaffold, enabling systematic structure-activity relationship (SAR) studies.

Future Directions in Computational Studies and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of complex molecules like bicyclic lactams. Future research in this area will likely focus on several key aspects.

Mechanistic Elucidation: For emerging synthetic strategies, such as cascade reactions and catalytic cycloadditions, density functional theory (DFT) calculations can be employed to map out reaction pathways, identify key transition states, and rationalize observed stereoselectivities. researchgate.netrsc.org This understanding is critical for optimizing reaction conditions and designing more effective catalysts.

Thermochemical and Conformational Analysis: High-level ab initio methods can be used to investigate the fundamental properties of the 6-azabicyclo[3.2.1]octan-7-one ring system. nih.govacs.org Studies can quantify the interplay between ring strain and amide resonance, which governs the lactam's reactivity. Computational analysis can also predict the preferred conformations of the bicyclic system and its derivatives, which is essential for understanding their interaction with biological targets.

Predicting Spectroscopic Properties: Computational methods can aid in the characterization of new compounds by predicting NMR chemical shifts and coupling constants. For chiral molecules, time-dependent DFT (TD-DFT) can be used to simulate electronic circular dichroism (ECD) spectra, which can help in assigning the absolute configuration of newly synthesized compounds. researchgate.net

A deeper mechanistic and theoretical understanding will undoubtedly accelerate the development of novel synthetic routes and facilitate the rational design of new functional molecules based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Hydroxy-6-azabicyclo[3.2.1]octan-7-one?

The synthesis of this bicyclic lactam typically involves photochemical or catalytic strategies. For example, photoxidation of methyl-substituted precursors followed by selective reduction has been reported to yield structurally related bicyclic lactams (e.g., photoxidation of methylene precursors and subsequent reduction steps, as seen in analogous syntheses) . Additionally, bridged urethane syntheses via cyclization reactions using catalysts like palladium or rhodium can provide access to the core scaffold .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, a related compound (C₈H₁₀O₃) crystallized in an orthorhombic system (space group Pbca) with lattice parameters a = 10.592 Å, b = 11.877 Å, c = 36.833 Å. Intermolecular hydrogen bonds (e.g., O–H···O interactions at 166–180 pm) stabilize the crystal packing, though poor crystal quality can lead to elevated R-values (e.g., R₁ = 0.219) due to pseudosymmetry or anisotropic bonding .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and computational modeling during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal defects. To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Validate hydrogen-bonding patterns via X-ray data, as seen in studies where intermolecular H-bonds explained unexpected stability .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify anomalies caused by crystal packing .

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?

  • Chiral catalysts : Palladium-mediated allylic substitutions can induce enantioselectivity, as demonstrated in the synthesis of iodinated analogs (e.g., (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one) .
  • Protecting groups : Selective protection of hydroxyl or amine functionalities prevents undesired side reactions during cyclization .
  • Stereoselective reductions : Use of chiral reducing agents (e.g., CBS catalysts) ensures precise control over hydroxyl group configuration .

Q. How can researchers design experiments to study the reactivity of the lactam ring in functionalization reactions?

  • Kinetic studies : Monitor ring-opening reactions under acidic/basic conditions via HPLC or LC-MS, as applied in β-lactam antibiotic analogs .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the bridgehead position, leveraging methodologies from diazabicyclo[3.2.1]octanone syntheses .

Q. What advanced analytical techniques are recommended for purity assessment of this compound?

  • Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns.
  • Mass spectrometry (HRMS) : Detects trace impurities (<0.1%) via high-resolution fragmentation patterns, as standardized in pharmacopeial guidelines for bicyclic lactams .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content, critical for batch reproducibility .

Methodological Considerations for Data Interpretation

Q. How should researchers interpret conflicting data between X-ray crystallography and NMR in hydrogen-bonding analysis?

  • NMR solvent effects : Hydrogen bonds observed in crystals may not persist in solution. Use DMSO-d₆ (polar aprotic solvent) to stabilize H-bond networks.
  • Dynamic NMR : Detect slow-exchange protons (e.g., OH groups) to correlate solution-state behavior with solid-state structures .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent screening : Use mixed solvents (e.g., ether/hexane) to reduce anisotropy.
  • Seeding techniques : Introduce microcrystals to improve nucleation, addressing issues of needle-like growth observed in related compounds .

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